Z-Gly-leu-phe-CH2Cl

Description

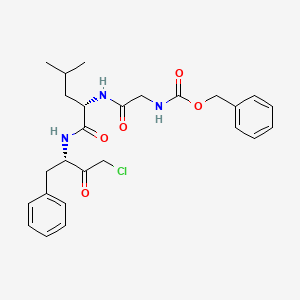

Structure

2D Structure

Properties

IUPAC Name |

benzyl N-[2-[[(2S)-1-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32ClN3O5/c1-18(2)13-22(25(33)30-21(23(31)15-27)14-19-9-5-3-6-10-19)29-24(32)16-28-26(34)35-17-20-11-7-4-8-12-20/h3-12,18,21-22H,13-17H2,1-2H3,(H,28,34)(H,29,32)(H,30,33)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGPJZPHCVTNNI-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)CCl)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CCl)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961884 | |

| Record name | 2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxyethylidene)amino]-N-(4-chloro-3-oxo-1-phenylbutan-2-yl)-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41658-44-0 | |

| Record name | N-Benzyloxycarbonylglycyl-leucyl-phenylalanine chloromethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041658440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxyethylidene)amino]-N-(4-chloro-3-oxo-1-phenylbutan-2-yl)-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coupling Reagent and Conditions:the Method Used to Activate the Carboxyl Group and Form the Peptide Bond is Perhaps the Most Critical Factor in Controlling Stereochemistry.

Mixed Anhydride (B1165640) Method: This is a frequently used technique in the synthesis of peptidyl chloromethyl ketones. tandfonline.comtandfonline.com The carboxylic acid of the N-protected peptide is activated at a low temperature (e.g., -15°C to 4°C) using an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM). tandfonline.com The low temperature and the nature of the activated intermediate help to minimize the rate of racemization.

Carbodiimide Method with Additives: Coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) can promote racemization if used alone. However, their use in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) significantly suppresses this side reaction. jst.go.jp HOBt reacts with the initial O-acylisourea intermediate to form an active ester, which is less prone to racemization and reacts efficiently with the amino component.

Reaction Parameters:strict Control over Reaction Conditions is Essential.

Temperature: Activation and coupling steps are almost always performed at low temperatures to slow down the rate of racemization relative to the rate of the desired peptide bond formation. nih.gov

Base: The choice and stoichiometry of the base are important. Weak, sterically hindered tertiary amines like N-methylmorpholine or triethylamine (B128534) (Et3N) are commonly used to neutralize salts and facilitate the reaction without promoting significant α-proton abstraction. jst.go.jptandfonline.com

Applications of Z Gly Leu Phe Ch2cl in Academic Research

Utilization as a Biochemical Probe for Protease Functional Annotation

Z-Gly-Leu-Phe-CH2Cl serves as a potent biochemical probe for the functional annotation of specific proteases. Its primary known target in human cells is Cathepsin G, a serine protease predominantly found in the azurophilic granules of neutrophils. uniprot.orgscience.govjci.orgsemanticscholar.org By selectively and irreversibly inhibiting Cathepsin G, researchers can elucidate its contribution to various biological pathways. uniprot.orgscience.gov The inhibitor has also been identified as effective against the bacterial Lon protease, highlighting its utility in microbiology for studying bacterial stress responses and pathogenesis. nih.gov

The specificity of the inhibitor is derived from its peptide sequence, which guides it to the active site of the target enzyme. The subsequent covalent modification of a catalytic serine or cysteine residue by the electrophilic CMK "warhead" results in permanent inactivation. sigmaaldrich.comnih.gov This mechanism of action, known as affinity labeling, allows for the confident identification and functional characterization of its targets within complex biological mixtures.

Application in Enzyme Kinetics and Mechanistic Studies

The irreversible nature of this compound makes it an ideal tool for enzyme kinetics and mechanistic studies. It allows for the precise determination of inhibition constants and inactivation rates. For instance, its inhibitory potency against Cathepsin G has been quantified, showing a half-maximal inhibitory concentration (IC50) of 91 μM in enzymatic assays. eurofinsdiscovery.com

The mechanism of inhibition is a two-step process. First, the inhibitor binds non-covalently to the enzyme's active site, driven by the favorable interaction between the Gly-Leu-Phe sequence and the enzyme's substrate-binding pockets. This is followed by the irreversible alkylation of the active site's catalytic histidine or serine residue by the chloromethyl ketone group, forming a stable covalent bond. sigmaaldrich.com This well-defined mechanism allows researchers to study the structure-activity relationships of proteases and to design more potent and selective inhibitors.

Table 1: Kinetic and Inhibition Data for this compound and Related Compounds

| Compound | Target Protease | Inhibition Data | Reference |

|---|---|---|---|

| This compound | Cathepsin G | IC50: 91 μM | eurofinsdiscovery.com |

| This compound | Chymotrypsin (B1334515) | Inhibitor | science.gov |

| This compound | Lon Protease | Inhibitor | nih.gov |

| Symplocamide A | Chymotrypsin | IC50: 0.38 ± 0.08 μM | nih.gov |

| Z-Leu-Leu-Phe-CH2Cl | Histolysin | Reversible, Ki ~1.5 μM | scispace.com |

Employment in Cell-Based Assays

This compound is frequently employed in assays using living cells to probe the function of its target proteases in their native environment.

Researchers use this compound in intact cell systems, such as isolated neutrophils, to investigate the roles of intracellular and cell-surface proteases. science.govsemanticscholar.org Because the inhibitor can permeate the cell membrane, it can access and inactivate proteases within the cytoplasm or secretory granules. This allows for the study of enzyme activity directly within cellular compartments, which can be monitored using techniques like flow cytometry with fluorescently labeled probes that compete for the same target. frontiersin.org For example, studies have used the inhibitor to confirm that specific enzymatic activities in bone marrow cell extracts are attributable to Cathepsin G and not other proteases. semanticscholar.org

The inhibitor is instrumental in dissecting the role of proteases in dynamic cellular processes. A notable example is its use in studying neutrophil motility. Research has demonstrated that Z-Gly-Leu-Phe-CMK can prevent the characteristic shape change that neutrophils undergo when exposed to the chemoattractant fMLP, supporting the involvement of cell surface proteases like Cathepsin G in controlling cell migration. science.gov

While this compound is primarily linked to neutrophil studies, the broader class of protease inhibitors has been crucial in understanding the mechanics of erythrocyte (red blood cell) shape. Early evidence suggested that cysteine protease inhibitors play a role in the calcium-induced transformation of erythrocytes from their normal biconcave discocyte shape to a spiky echinocyte form, a process regulated by the protease calpain. nih.gov This highlights the general principle of using specific inhibitors to link protease activity to the modulation of cell morphology and function.

Role in Investigating Physiological and Pathological Functions of Proteases

By inhibiting specific proteases, this compound helps to clarify their functions in both health and disease. Cathepsin G is implicated in a range of pathological conditions, including inflammation, rheumatoid arthritis, and psoriasis. uniprot.orgeurofinsdiscovery.com Using this inhibitor in experimental models allows researchers to probe the specific contribution of Cathepsin G to the tissue damage and immune cell recruitment characteristic of these diseases. science.govjci.org Furthermore, Cathepsin G has antibacterial properties; its inhibition can help in studies aimed at understanding its role in the innate immune response to pathogens. uniprot.org

Integration with Advanced Proteomic Techniques for Target Identification and Validation

This compound is a foundational structure for more advanced chemical probes used in modern proteomics. rsc.orgfrontiersin.org The field of Activity-Based Protein Profiling (ABPP) utilizes probes that, like this compound, have a specificity element and a reactive warhead but also include a reporter tag, such as biotin (B1667282) or a fluorophore. frontiersin.orgresearchgate.net

An ABPP probe based on the this compound scaffold would allow for the visualization and identification of active target proteases in a complex proteome. The workflow typically involves incubating the probe with a cell lysate or even live cells, where it covalently labels its active enzyme targets. researchgate.net If the probe has a biotin tag, the labeled proteins can be enriched using streptavidin beads and subsequently identified by mass spectrometry. mdpi.comnih.gov This technique provides a powerful, unbiased method for discovering new targets of a compound and validating known interactions in a native biological system. nih.govresearchgate.net

Alternatively, this compound can be used in a "competitive ABPP" format. In this approach, a biological sample is pre-incubated with this compound before the addition of a broad-spectrum, tagged probe. Proteins that are targets of this compound will be blocked and thus will not be labeled by the tagged probe, allowing for their identification by their absence in the final analysis. nih.gov This method circumvents the need to chemically synthesize a tagged version of the inhibitor itself.

Structure Activity Relationship Sar Studies of Peptide Chloromethyl Ketone Analogues

Influence of Peptide Sequence Modifications on Inhibitory Potency and Selectivity

The specific amino acid sequence of a peptide inhibitor is the primary determinant of its binding affinity and selectivity for a target protease. The sequence mimics the enzyme's natural substrate, allowing the inhibitor to bind effectively within the active site. For an inhibitor like Z-Gly-Leu-Phe-CH2Cl, which targets chymotrypsin-like serine proteases such as Cathepsin G, the Gly-Leu-Phe sequence is critical. uniprot.org

Table 1: Predicted Impact of Peptide Sequence Modifications on Inhibitory Potency

| Position | Original Residue | Substitution Example | Predicted Effect on Potency | Rationale |

|---|---|---|---|---|

| P3 | Glycine (B1666218) (Gly) | Proline (Pro) | Decrease | Introduction of a rigid ring structure may cause steric clashes and prevent optimal binding conformation. |

| P2 | Leucine (B10760876) (Leu) | Alanine (Ala) | Significant Decrease | Loss of key hydrophobic interactions within the S2 pocket of the enzyme. explorationpub.com |

| P2 | Leucine (Leu) | Arginine (Arg) | Drastic Decrease | Introduction of a charged residue into a hydrophobic pocket would be energetically unfavorable. |

This table is illustrative, based on established principles of protease-inhibitor interactions.

Role of N-Terminal Protecting Groups (e.g., Z-group) in Modulating Activity

The N-terminal protecting group, such as the benzyloxycarbonyl (Z) group in this compound, serves multiple functions. Primarily, it is used during chemical synthesis to prevent unwanted reactions at the N-terminus of the peptide. researchgate.net However, the protecting group is not merely a synthetic handle; it remains part of the final molecule and can significantly influence its biological activity.

Significance of Amino Acid Residues at P1, P2, and P3 Positions for Enzyme Recognition

The interaction between a peptide inhibitor and a protease is conventionally described using the Schechter and Berger nomenclature, where amino acid residues of the inhibitor are labeled P1, P2, P3, etc., starting from the C-terminal side of the scissile bond mimic. google.com These residues fit into corresponding subsites on the enzyme, labeled S1, S2, S3.

For this compound, the assignments are:

P1: Phenylalanine (Phe)

P2: Leucine (Leu)

P3: Glycine (Gly)

The specificity of the inhibitor is largely determined by the complementarity between the P-site residues and the S-site pockets.

P1 Residue (Phe): This is often the most critical determinant of specificity for chymotrypsin-like proteases. The S1 pocket of these enzymes, including Cathepsin G, is a deep, hydrophobic cavity that preferentially binds large aromatic side chains like phenylalanine or tyrosine. uniprot.org The strong interaction between the P1 residue and the S1 pocket anchors the inhibitor in the correct orientation for the chloromethyl ketone to react with the active site nucleophile (e.g., serine or cysteine).

P3 Residue (Gly): The S3 subsite is often less defined and more solvent-exposed. Glycine, being the smallest amino acid, provides conformational flexibility to the peptide backbone, allowing the P1 and P2 residues to adopt their optimal binding conformations within the more restrictive S1 and S2 pockets.

| P3 | Glycine | Provides conformational flexibility, allowing for optimal positioning of P1 and P2 residues. |

Comparative SAR of Chloromethyl Ketone versus Fluoromethyl Ketone Warheads

The electrophilic "warhead" is the reactive part of the inhibitor that forms a covalent bond with a key catalytic residue in the enzyme's active site. While this compound utilizes a chloromethyl ketone (CMK), fluoromethyl ketones (FMKs) are a closely related class of warheads with important differences.

Peptidyl CMKs are highly reactive electrophiles, which contributes to their potency as inhibitors. mdpi.com However, this high reactivity can also lead to a lack of selectivity, causing the inhibitor to react indiscriminately with other nucleophiles in a biological system, including non-target proteases or other proteins like glutathione. mdpi.comresearchgate.net

In contrast, peptidyl FMKs are generally less reactive towards nucleophiles. mdpi.comresearchgate.net The fluorine atom is a poorer leaving group than chlorine. This reduced reactivity means that covalent bond formation is slower and more dependent on precise positioning and activation by the target enzyme's active site. Consequently, FMKs often exhibit greater selectivity for the target enzyme over other proteins, making them more suitable as specific probes or therapeutic leads. nih.govmdpi.com The choice between a CMK and an FMK warhead therefore represents a trade-off between raw potency and target selectivity.

Table 3: Comparison of Chloromethyl Ketone (CMK) and Fluoromethyl Ketone (FMK) Warheads

| Feature | Chloromethyl Ketone (CMK) | Fluoromethyl Ketone (FMK) |

|---|---|---|

| Reactivity | High | Moderate/Low |

| Leaving Group Ability | Good (Chloride) | Poor (Fluoride) |

| Selectivity | Often lower due to high reactivity; can cause indiscriminate binding. mdpi.comresearchgate.net | Generally higher; requires precise enzyme active site geometry for reaction. nih.gov |

| Mechanism | Forms a stable covalent bond with active site nucleophiles (e.g., Ser, Cys). | Forms a stable covalent bond, but the reaction is typically slower. |

| Primary Application | Potent, irreversible inhibitors. | Selective, irreversible inhibitors and biological probes. mdpi.com |

Rational Design Principles for Enhancing Specificity and Potency

Based on SAR studies of inhibitors like this compound, several rational design principles can be employed to create new inhibitors with improved properties.

Optimize P-site Residues: The most fundamental principle is to match the peptide sequence to the known substrate specificity of the target protease. researchgate.net This can be achieved by screening peptide libraries or using structural information from X-ray crystallography of the enzyme to design residues that perfectly complement the S1, S2, and S3 pockets. nih.gov

Modify the Peptide Backbone: Natural peptides are often susceptible to degradation by other proteases. To increase metabolic stability, the peptide backbone can be modified. This includes introducing unnatural D-amino acids, which are resistant to proteolysis, or creating peptidomimetics where amide bonds are replaced with more stable linkages. researchgate.netnih.gov

Tune the N-Terminal Group: The N-terminal cap can be varied to optimize properties like solubility, cell penetration, and binding affinity. nih.gov Replacing the Z-group with other moieties can fine-tune the inhibitor's interactions with the enzyme surface outside the main active site cleft.

Select the Appropriate Warhead: The choice of the reactive group is critical. While a CMK provides high potency, an FMK may be chosen if higher selectivity is the primary goal. mdpi.com For some applications, even less reactive warheads like trifluoromethyl ketones or aldehydes might be considered to achieve reversible or slowly reversible inhibition. mdpi.com

Structure-Based Drug Design (SBDD): Utilizing computer-aided molecular docking and the crystal structure of the target enzyme allows for the in silico design of novel inhibitors. nih.gov This approach can predict how modifications to the peptide sequence or warhead will affect binding affinity and help prioritize the synthesis of the most promising candidates, accelerating the discovery of highly potent and specific inhibitors. diva-portal.org

Future Directions and Emerging Research Avenues

Development of Advanced Peptide Chloromethyl Ketone Probes for High-Resolution Studies

The fundamental structure of Z-Gly-Leu-Phe-CH2Cl serves as a scaffold for the development of more sophisticated probes. Future research will focus on creating advanced versions of these peptide chloromethyl ketones to enable high-resolution studies of protease function and localization. This includes the design of probes with enhanced specificity for individual proteases within a family, which can be achieved by modifying the peptide sequence to better match the substrate preference of the target enzyme.

Furthermore, the incorporation of reporter tags, such as fluorophores or biotin (B1667282), into the this compound structure will allow for the visualization and isolation of target proteases from complex biological samples. These "activity-based probes" (ABPs) provide a powerful means to study the spatial and temporal regulation of protease activity in living cells and organisms. For instance, a fluorescently tagged this compound analogue could be used to visualize the subcellular localization of active chymotrypsin-like proteases during specific cellular processes.

A significant advancement in this area is the use of these probes in conjunction with high-resolution imaging techniques, such as cryo-electron microscopy (cryo-EM). A study on the Mycobacterium tuberculosis ClpP1P2 protease complex utilized a variant of this compound (GLF-CMK) to trap the enzyme in an active conformation, allowing for its structural determination by cryo-EM. rcsb.org This approach provided crucial insights into the allosteric regulation of the protease, demonstrating the power of combining advanced probes with state-of-the-art structural biology techniques. rcsb.org

Integration with "Omics" Technologies for Comprehensive Protease Landscape Analysis

The advent of "omics" technologies, such as proteomics and metabolomics, has revolutionized the study of biological systems. The integration of this compound and its derivatives with these platforms offers a powerful strategy for the comprehensive analysis of the protease landscape, often referred to as the "degradome."

In a typical chemical proteomics workflow, a biotinylated version of a this compound-based probe is used to covalently label active proteases in a cell lysate or even in a living organism. The labeled proteases are then captured using streptavidin-coated beads, separated from other proteins, and identified by mass spectrometry. This approach, known as activity-based protein profiling (ABPP), allows for a global snapshot of protease activity under different physiological or pathological conditions.

Future applications will likely involve more sophisticated ABPP strategies, such as quantitative ABPP, to compare protease activity levels across different samples. This can be achieved by using isotopic labeling methods, which allow for the relative quantification of probe-labeled proteases. Such studies will be invaluable for identifying dysregulated protease activity in diseases like cancer, neurodegenerative disorders, and infectious diseases. For example, a study investigating the molecular targets of the marine compound Xyloketal B used bioinformatic approaches that could be complemented by ABPP to functionally validate predicted protein interactions, including those with proteases that may be inhibited by this compound. nih.govresearchgate.net

Exploration of Novel or Understudied Protease Targets

While this compound is well-known for its inhibition of chymotrypsin (B1334515) and cathepsin G, there is a growing interest in using this and related probes to identify and characterize novel or understudied protease targets. genecards.orguniprot.orguniprot.org Many proteases remain poorly characterized, and their physiological roles are largely unknown. Activity-based probes derived from the this compound scaffold can be used as discovery tools to "fish out" these unknown proteases from complex biological mixtures.

Once a novel protease is identified, this compound and a panel of its analogues can be used to characterize its substrate specificity and inhibition profile. This information is crucial for understanding the protease's biological function and for the development of more selective inhibitors. For example, this compound has been shown to inhibit cathepsin G, a serine protease involved in inflammation and immune responses. idrblab.netnih.govmybiosource.comassaygenie.com Further research could explore other potential targets of this inhibitor within the complex environment of inflammatory cells. bham.ac.uk

The exploration of novel targets extends to pathogens as well. As demonstrated with the Mycobacterium tuberculosis ClpP1P2 protease, this compound analogues can be potent inhibitors of microbial proteases that are essential for virulence. rcsb.org This opens up avenues for the development of new anti-infective agents. Future research will likely focus on screening libraries of peptide chloromethyl ketones against a wide range of pathogenic organisms to identify novel drug targets.

Advancements in Synthetic Methodologies for Structurally Complex Analogues

The synthesis of peptide chloromethyl ketones like this compound is a well-established process. However, the development of more advanced probes with complex structural modifications requires the continuous evolution of synthetic methodologies. Future research in this area will focus on developing more efficient and versatile synthetic routes to access a wider diversity of this compound analogues.

This includes the development of solid-phase synthesis methods for peptide chloromethyl ketones, which would allow for the rapid generation of large libraries of probes with varying peptide sequences. Such libraries are invaluable for screening against proteases to identify highly specific inhibitors and probes. Additionally, new methods for introducing different reporter tags, crosslinkers, and other functionalities onto the peptide scaffold will be crucial for developing the next generation of multifunctional probes.

Research has shown that variations in the inhibitor structure, such as changing the blocking group from benzyloxycarbonyl (Z) to tert-butyloxycarbonyl (Boc), can affect the rate of inhibition. researchgate.net This highlights the importance of synthetic flexibility in optimizing the properties of these probes. A patent describing general synthetic methods for peptide keto-compounds underscores the ongoing interest in refining these chemical processes. google.com

Contribution to Fundamental Understanding of Proteolytic Regulation in Biological Systems

Ultimately, the goal of developing and applying advanced probes like this compound is to gain a deeper understanding of the fundamental principles of proteolytic regulation in biological systems. Proteases are involved in virtually every aspect of biology, from cell signaling and differentiation to immunity and apoptosis. The precise control of protease activity is therefore essential for maintaining cellular homeostasis.

By using this compound and its derivatives to study the activity, localization, and interactions of specific proteases, researchers can begin to unravel the complex regulatory networks that govern proteolysis. For example, these probes can be used to investigate how the activity of a particular protease is regulated by endogenous inhibitors, post-translational modifications, or changes in subcellular localization.

Studies on granule-mediated cytolysis have utilized this compound to demonstrate the critical role of chymotrypsin-like proteases in this process. researchgate.net The irreversible nature of the inhibition by this compound was key to completely blocking the cytolytic activity, providing strong evidence for the involvement of these proteases. researchgate.netresearchgate.net Further research in this vein will undoubtedly shed more light on the intricate mechanisms of immune regulation.

The continued development and application of this compound and related peptide chloromethyl ketones will be instrumental in advancing our knowledge of proteolytic regulation. This, in turn, will provide new insights into the molecular basis of numerous diseases and pave the way for the development of novel therapeutic strategies that target dysregulated protease activity.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Z-Gly-leu-phe-CH2Cl, and how can purity be verified?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. The Z-group (benzyloxycarbonyl) is introduced via carbodiimide coupling. Purification is achieved using reverse-phase HPLC with C18 columns, and purity is verified via analytical HPLC (≥95% purity threshold) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation). Side products, such as deletion sequences or incomplete deprotection byproducts, should be identified using tandem MS/MS fragmentation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

- Methodological Answer :

- 1H/13C NMR : Report chemical shifts for backbone amide protons (δ 7.5–8.5 ppm), leucine δ-methyl groups (δ 0.8–1.0 ppm), and benzyloxycarbonyl aromatic protons (δ 7.2–7.4 ppm).

- IR Spectroscopy : Confirm carbonyl stretches (amide I band at ~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- Circular Dichroism (CD) : Analyze secondary structure in solution (e.g., random coil vs. β-sheet tendencies).

- High-Resolution Mass Spectrometry (HRMS) : Provide exact mass data (e.g., [M+H]+ calculated vs. observed).

- Melting Point : Report decomposition temperature if crystalline .

Q. What experimental controls are critical when assessing this compound’s protease inhibition activity?

- Methodological Answer : Include positive controls (e.g., commercially available protease inhibitors like PMSF) and negative controls (e.g., substrate-only wells). Use kinetic assays (e.g., fluorogenic substrates) to determine IC50 values, ensuring replicates (n ≥ 3) and statistical validation (e.g., Student’s t-test for significance). Normalize data to vehicle-treated samples to account for solvent effects .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing side reactions?

- Methodological Answer :

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF vs. DMSO) to balance solubility and coupling efficiency.

- Coupling Reagents : Compare HOBt/DIC vs. Oxyma Pure/DIC for reduced racemization.

- Temperature Control : Perform couplings at 0–4°C to suppress epimerization.

- Real-Time Monitoring : Use LC-MS after each coupling/deprotection cycle to identify incomplete steps early.

- Statistical Design : Apply a factorial DOE (Design of Experiments) to evaluate interactions between variables (e.g., reagent equivalents, reaction time) .

Q. How should contradictory data in this compound’s bioactivity across studies be analyzed and resolved?

- Methodological Answer :

- Reprodubility Audit : Replicate experiments using identical buffers, enzyme batches, and equipment (e.g., same microplate reader model).

- Variable Mapping : Compare assay conditions (pH, temperature, ionic strength) and enzyme sources (recombinant vs. tissue-extracted).

- Meta-Analysis : Pool data from multiple studies to calculate weighted effect sizes and heterogeneity indices (e.g., I² statistic).

- Structural Dynamics : Use molecular docking simulations to evaluate if conformational flexibility affects inhibitor-enzyme interactions under varying conditions .

Q. What strategies are effective for comparing this compound’s efficacy with structurally analogous inhibitors?

- Methodological Answer :

- SAR Analysis : Systematically modify substituents (e.g., Z-group variants, halogen substitutions) and measure changes in IC50 and binding kinetics.

- Free Energy Calculations : Use MMPBSA/MMGBSA methods to compare binding affinities computationally.

- Cross-Validation : Test analogs against the same enzyme panel under standardized conditions to minimize inter-experimental variability.

- Data Visualization : Create heatmaps or 3D-QSAR contour plots to highlight structural determinants of potency .

Data Contradiction and Validation Frameworks

Q. How can researchers validate the specificity of this compound for its target protease over off-target enzymes?

- Methodological Answer :

- Selectivity Panels : Test against a broad enzyme panel (e.g., serine, cysteine, metalloproteases) at physiologically relevant concentrations.

- Competitive Assays : Use fluorescent probes (e.g., TAMRA-labeled substrates) to measure displacement kinetics.

- Structural Biology : Co-crystallize the inhibitor with the target protease and compare with off-target enzymes to identify binding site disparities .

Q. What statistical approaches are recommended for handling outliers in dose-response studies of this compound?

- Methodological Answer :

- Grubbs’ Test : Identify significant outliers (α = 0.05) in replicate measurements.

- Robust Regression : Use iteratively reweighted least squares (IRLS) to minimize outlier influence on IC50 calculations.

- Bootstrap Resampling : Generate 95% confidence intervals for EC50 values to assess reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.